molecular formula C19H20N2O5S B11145369 methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11145369
M. Wt: 388.4 g/mol
InChI Key: NPNUPDSSANSCPH-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

Methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents and the resulting chemical properties.

Biological Activity

Methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine family. This class of compounds has garnered significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolo-pyrimidine core with multiple substituents that enhance its biological activity. The presence of methoxycarbonyl and ethyl groups contributes to its solubility and reactivity.

Antitumor Activity

Research indicates that thiazolopyrimidine derivatives exhibit potent antitumor properties. A study highlighted that compounds similar to methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl demonstrated significant inhibition of tumor cell proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

The proposed mechanism of action for thiazolopyrimidine derivatives involves the inhibition of key enzymes involved in cell division and proliferation. Specifically, they may act as inhibitors of protein kinases such as casein kinase 2 (CK2), which plays a crucial role in cancer cell survival and growth. This inhibition leads to apoptosis in cancer cells and reduces tumor growth in vivo .

Antimicrobial Activity

In addition to their antitumor effects, thiazolopyrimidine compounds have been evaluated for antimicrobial activity. Studies have reported that these compounds exhibit inhibitory effects against various bacterial strains and fungi, making them candidates for further development as antibiotics .

Data Tables

Activity IC50 (µM) Cell Line
Antitumor1.5MCF-7 (Breast Cancer)
Antitumor2.0HeLa (Cervical Cancer)
Antimicrobial0.5Staphylococcus aureus
Antimicrobial1.0Escherichia coli

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 breast cancer cells, methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 1.5 µM. This suggests that the compound effectively induces cytotoxicity in breast cancer cells.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values recorded at 0.5 µM for S. aureus and 1.0 µM for E. coli, indicating its potential use as an antimicrobial agent.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-ethyl-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H20N2O5S/c1-5-13-16(22)21-15(11-6-8-12(9-7-11)17(23)25-3)14(18(24)26-4)10(2)20-19(21)27-13/h6-9,13,15H,5H2,1-4H3

InChI Key

NPNUPDSSANSCPH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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